Cas no 91330-07-3 (3-Methylthioamphetamine (3-MTA) Hydrochloride)

3-Methylthioamphetamine (3-MTA) Hydrochloride is a synthetic compound belonging to the amphetamine class, characterized by the substitution of a methylthio group at the 3-position of the phenyl ring. As a hydrochloride salt, it offers enhanced stability and solubility, making it suitable for research applications requiring precise dosing and handling. The methylthio modification influences its pharmacological profile, potentially altering receptor binding affinity and metabolic pathways compared to unsubstituted amphetamines. This compound is primarily utilized in preclinical studies to investigate structure-activity relationships, serotoninergic effects, and metabolic transformations. Proper storage under controlled conditions is recommended to maintain its integrity. Handling should adhere to laboratory safety protocols due to its bioactive nature.
3-Methylthioamphetamine (3-MTA) Hydrochloride structure
91330-07-3 structure
Product name:3-Methylthioamphetamine (3-MTA) Hydrochloride
CAS No:91330-07-3
MF:C10H16ClNS
MW:217.75874042511
CID:5050288

3-Methylthioamphetamine (3-MTA) Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Mta hydrochloride
    • 3-Methylthioamphetamine hydrochloride
    • 1-(3-(Methylthio)phenyl)propan-2-amine hydrochloride
    • Phenethylamine, alpha-methyl-m-(methylthio)-, hydrochloride
    • Benzeneethanamine, alpha-methyl-3-(methylthio)-, hydrochloride (1:1)
    • 3-Methylthioamphetamine (3-MTA) Hydrochloride
    • Inchi: 1S/C10H15NS.ClH/c1-8(11)6-9-4-3-5-10(7-9)12-2;/h3-5,7-8H,6,11H2,1-2H3;1H
    • InChI Key: IESOJHIQYGSQCA-UHFFFAOYSA-N
    • SMILES: Cl.S(C)C1=CC=CC(=C1)CC(C)N

Computed Properties

  • Exact Mass: 217.0691984 g/mol
  • Monoisotopic Mass: 217.0691984 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 217.76
  • Topological Polar Surface Area: 51.3

3-Methylthioamphetamine (3-MTA) Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M344180-50mg
3-Methylthioamphetamine (3-MTA) Hydrochloride
91330-07-3
50mg
$ 563.00 2023-04-15
TRC
M344180-100mg
3-Methylthioamphetamine (3-MTA) Hydrochloride
91330-07-3
100mg
$ 999.00 2023-04-15
TRC
M344180-10mg
3-Methylthioamphetamine (3-MTA) Hydrochloride
91330-07-3
10mg
$ 133.00 2023-04-15

Additional information on 3-Methylthioamphetamine (3-MTA) Hydrochloride

3-Methylthioamphetamine (3-MTA) Hydrochloride: Chemical Profile and Recent Research Insights

3-Methylthioamphetamine (CAS no. 91330-07-3) hydrochloride is a chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, often referred to as 3-MTA, belongs to the amphetamine class of molecules and has been studied for its potential pharmacological properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various laboratory and research applications.

The molecular structure of 3-Methylthioamphetamine consists of a benzene ring substituted with a methylthio group and an amphetamine-like side chain. This unique arrangement contributes to its distinct chemical and pharmacological characteristics. The presence of the methylthio group (-SCH₃) introduces a sulfur atom into the molecule, which can influence its interactions with biological targets, particularly enzymes and receptors involved in neurotransmitter systems.

In recent years, 3-MTA hydrochloride has been the subject of several studies aimed at understanding its mechanisms of action and potential therapeutic applications. Research has indicated that 3-MTA may interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These interactions are similar to those observed with other amphetamine derivatives, suggesting that 3-MTA could have effects on mood, cognition, and motor function.

One of the most intriguing aspects of 3-Methylthioamphetamine is its potential role in neuroplasticity and synaptic modulation. Studies have shown that amphetamine-class compounds, including 3-MTA, can promote the release of neurotransmitters such as dopamine and serotonin. This can lead to changes in synaptic strength and plasticity, which are thought to underlie cognitive enhancement and mood regulation. However, the specific effects of 3-MTA on these processes remain an area of active investigation.

The hydrochloride form of 3-Methylthioamphetamine is particularly useful in research settings due to its stability and solubility. These properties make it easier to handle and study in vitro conditions, allowing researchers to explore its pharmacokinetics and pharmacodynamics in detail. Additionally, the hydrochloride salt enhances the compound's bioavailability when administered orally, which is a critical factor in evaluating its potential therapeutic efficacy.

Recent research has also explored the potential applications of 3-Methylthioamphetamine in models of neurological disorders. For instance, studies have suggested that compounds similar to 3-MTA may have neuroprotective effects in models of Parkinson's disease by modulating dopaminergic pathways. Furthermore, its interactions with serotonin receptors have led to investigations into its potential role in treating depression and anxiety disorders.

The synthesis of 3-Methylthioamphetamine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a benzene ring followed by the introduction of the methylthio group. The final step involves converting the free base into its hydrochloride salt to improve stability and solubility. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve these transformations efficiently.

In conclusion, 3-Methylthioamphetamine hydrochloride is a compound of significant interest in pharmaceutical research due to its unique chemical structure and potential pharmacological properties. Its interactions with monoamine transporters and effects on neuroplasticity make it a valuable tool for studying mood disorders, cognitive function, and neurological conditions. The development of this compound as a potential therapeutic agent remains an exciting area for future research.

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